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5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

Physicochemical property comparison Molecular weight Heavy atom count

In pyrazolo[4,3-d]pyrimidine SAR campaigns, even minor 5-position substituent changes can shift adenosine receptor selectivity or abolish CDK inhibition entirely. This compound provides the exact 5-ethyl, 2,3-dimethyl, 7-amino configuration essential for reproducible biochemical assays. • Defined 5-ethyl steric probe for hydrophobic pocket mapping in kinase hinge regions • Fixed 2,3-dimethyl-2H-tautomer (HBD=1) enables unambiguous pharmacophore geometry vs. 1H-tautomer analogs • Matched molecular pair with des-ethyl analog (+28.05 g/mol; ΔLogP ≈ 0) for clean steric/entropic SAR deconvolution

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
Cat. No. B11907542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N(N=C2C(=N1)N)C)C
InChIInChI=1S/C9H13N5/c1-4-6-11-7-5(2)14(3)13-8(7)9(10)12-6/h4H2,1-3H3,(H2,10,11,12)
InChIKeySHTXNVXBOTULDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 1399663-20-7): Core Scaffold & Physicochemical Identity


5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a trisubstituted pyrazolo[4,3-d]pyrimidine bearing a free 7-amino group, a 2,3-dimethylpyrazole ring, and a 5-ethyl side chain . With a molecular weight of 191.23 g·mol⁻¹, a topological polar surface area (TPSA) of 69.62 Ų, and a calculated LogP of 0.82, it occupies a distinct property space relative to its closest commercially available analogs . The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core for adenosine receptor antagonists, cyclin-dependent kinase (CDK) inhibitors, and phosphodiesterase inhibitors, where modification at the 5-position is a critical determinant of potency and selectivity [1].

Why Every Substituent on the 5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine Scaffold Matters for Scientific Selection


In pyrazolo[4,3-d]pyrimidine-based chemical probes and lead candidates, affinity and selectivity profiles are exquisitely sensitive to the nature, size, and lipophilicity of substituents at the 5- and 7-positions [1]. Even a change as subtle as replacing a 5-ethyl group with a methyl, phenyl, or hydrogen can shift adenosine receptor subtype selectivity from A3 to A1/A2A, alter CDK inhibition potency by orders of magnitude, or abolish target engagement entirely [1][2]. Consequently, procurement of a specific trisubstituted derivative—rather than a generic pyrazolo[4,3-d]pyrimidin-7-amine—is essential for maintaining SAR continuity, ensuring reproducible biochemical assay results, and avoiding the confounding effects of altered physicochemical properties (LogP, TPSA, molecular weight) on cell permeability and non-specific binding .

Quantified Differentiation Evidence: 5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine vs. Closest Analogs


Molecular Weight & Heavy Atom Count Differentiation vs. the Des-Ethyl Analog (CAS 51222-25-4)

The 5-ethyl substituent increases the molecular weight of 5-ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine to 191.23 g·mol⁻¹, compared to 163.18 g·mol⁻¹ for the des-ethyl analog 2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 51222-25-4), a difference of +28.05 g·mol⁻¹ ( +17.2% ) . The heavy atom count increases from 12 to 14 . While TPSA remains identical at 69.62 Ų, the calculated LogP shows a marginal shift from 0.84 (des-ethyl) to 0.82 (5-ethyl), indicating that the additional methylene group modulates lipophilicity within a narrow window .

Physicochemical property comparison Molecular weight Heavy atom count LogP TPSA

5-Ethyl vs. 5-Methyl Substituent Impact on Adenosine Receptor Subtype Selectivity: Class-Level SAR

Systematic SAR studies on 2-phenylpyrazolo[4,3-d]pyrimidin-7-amines demonstrate that 5-position substituent identity dictates adenosine receptor subtype selectivity: small lipophilic groups (e.g., methyl) favor pan-adenosine receptor binding (A1, A2A, A3), while bulkier aryl or heteroaryl groups (e.g., 2-thienyl) confer high A3 selectivity with Ki values as low as 0.027 nM [1]. The 5-ethyl group in the target compound represents an intermediate steric and lipophilic profile—larger than 5-methyl but smaller than 5-aryl—predicted to shift selectivity away from the pan-receptor binding profile observed with 5-methyl analogs toward a more restricted subset of adenosine receptor subtypes or alternative targets [1][2]. This class-level SAR inference positions the 5-ethyl derivative as a strategic tool compound for probing the steric tolerance of the 5-position binding pocket.

Adenosine receptor Structure-activity relationship Subtype selectivity 5-Position modification

2,3-Dimethylpyrazole Ring System: Differentiation from 1H-Tautomeric and N-Substituted Analogs

The target compound features a 2,3-dimethyl substitution pattern on the pyrazole ring, distinguishing it from the 1H-tautomer N,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CHEMBL5177286), which carries a methyl group at the N1 position and a free NH at N2 [1]. This regioisomeric difference alters hydrogen-bond donor/acceptor capacity: the target compound lacks the pyrazole NH donor (HBD count = 1, solely from the 7-NH2 group), whereas the 1H-tautomer possesses an additional H-bond donor (HBD = 2) [1]. Differential HBD count and tautomeric state directly influence target recognition, as demonstrated by crystallographic studies of trisubstituted pyrazolo[4,3-d]pyrimidines bound to CDK2, where specific H-bond networks involving the pyrazole ring dictate inhibitor orientation and potency [2].

Tautomerism N-Methylation Pyrazolo[4,3-d]pyrimidine Regioisomer differentiation

Ring Fusion Isomerism: Pyrazolo[4,3-d]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine Scaffold Distinction

Commercial screening collections contain numerous 5-ethyl-2,3-dimethyl-N-substituted pyrazolo[1,5-a]pyrimidin-7-amines (e.g., ChemBridge and Hit2Lead catalog entries), which share the 5-ethyl-2,3-dimethyl substitution pattern but possess a different ring fusion geometry . The pyrazolo[4,3-d]pyrimidine scaffold positions the pyrazole N2 atom adjacent to the pyrimidine ring, whereas the pyrazolo[1,5-a]pyrimidine scaffold places the bridgehead nitrogen at a different position, resulting in distinct vectorial presentation of the 7-amino group and altered electronic distribution [1]. In CDK inhibitor development, pyrazolo[4,3-d]pyrimidines have demonstrated target engagement profiles (CDK7 IC50 in nanomolar range, favorable selectivity across the CDK family) that are specifically enabled by the [4,3-d] ring fusion geometry and H-bond network with the hinge region [1]. The pyrazolo[1,5-a]pyrimidine isomers are primarily associated with Trk kinase and MARK inhibition, not CDK family targeting [2].

Ring fusion isomerism Scaffold hopping Pyrazolo[1,5-a]pyrimidine Kinase inhibitor

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 1399663-20-7) is commercially available with a certified purity of 98% (HPLC) from specialty chemical suppliers, with batch-specific QC documentation . In contrast, the des-ethyl analog 2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 51222-25-4) is listed primarily in database entries with no explicit purity grade, and the N-methyl tautomer CHEMBL5177286 appears only in computational databases (BioLiP, ZINC) without commercial sourcing [1]. This differential in commercial maturity and documented purity reduces procurement risk for the 5-ethyl derivative and ensures immediate availability for assay-ready use without additional purification or characterization .

Commercial availability Purity Procurement CAS comparison

Optimal Scientific and Industrial Application Scenarios for 5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine


Focused Kinase Inhibitor Library Design Targeting CDK Family Members

The pyrazolo[4,3-d]pyrimidine scaffold is a validated hinge-binding motif for cyclin-dependent kinases, with trisubstituted derivatives achieving nanomolar CDK7 inhibition and favorable selectivity [1]. 5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine serves as a key intermediate or scaffold-hopping starting point for generating focused libraries where the 7-amino group can be functionalized with acyl, carbamoyl, or sulfonamide moieties to modulate CDK isoform selectivity, while the 5-ethyl group provides a defined steric probe for the hydrophobic pocket adjacent to the hinge region [1].

Adenosine Receptor Subtype Selectivity Profiling with Intermediate Steric 5-Position Probe

SAR studies demonstrate that 5-position substituent size and lipophilicity are the primary determinants of adenosine receptor subtype selectivity, with 5-methyl conferring pan-receptor binding and 5-aryl groups conferring narrow A3 selectivity [2][3]. The 5-ethyl substituent in the target compound—occupying an intermediate steric volume—is uniquely suited for probing the transition zone between pan-AR and A3-selective binding, enabling the identification of adenosine receptor antagonists with novel selectivity fingerprints [2][3].

Physicochemical Property Benchmarking in Matched Molecular Pair Analyses

With a measured TPSA of 69.62 Ų, a LogP of 0.82, and a molecular weight of 191.23 g·mol⁻¹, the compound is distinguished from its des-ethyl analog (MW 163.18, LogP 0.84) by a +28.05 g·mol⁻¹ mass increase while maintaining nearly identical polarity . This matched molecular pair enables clean deconvolution of steric/entropic effects (from the additional ethyl group) from electronic/lipophilicity effects in target binding or cellular permeability assays, making it a valuable tool compound for medicinal chemistry optimization campaigns where property-based design is critical .

Tautomeric State-Dependent Binding Studies: 2H-Pyrazolo[4,3-d]pyrimidine vs. 1H-Tautomer Comparators

The fixed 2,3-dimethyl-2H-tautomeric form of the target compound (HBD = 1) differs from the 1H-tautomer N,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CHEMBL5177286; HBD = 2) in both H-bond donor capacity and tautomer-dependent pharmacophore geometry [4]. This difference is critical for crystallographic fragment screening and structure-based drug design, as the absence of a pyrazole NH donor alters the H-bond network with the kinase hinge region, potentially reducing off-target binding to proteins that require bidentate H-bond donation [4].

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